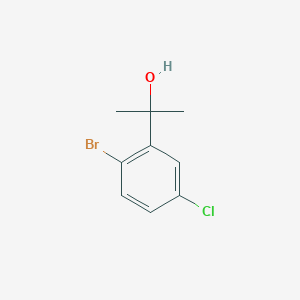
3-Cyclopentyl-4,4-difluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-4,4-difluorobutanoic acid is an organic compound that features a cyclopentyl ring and two fluorine atoms attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4,4-difluorobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Cyclopentyl Derivative: Cyclopentane is reacted with a suitable halogenating agent to introduce a halogen atom, forming cyclopentyl halide.
Introduction of Fluorine Atoms: The cyclopentyl halide is then subjected to a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Formation of Butanoic Acid Chain: The fluorinated cyclopentyl derivative is then reacted with a butanoic acid precursor under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-4,4-difluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or difluorobutanoic acid derivatives.
Reduction: Formation of cyclopentyl alcohol or difluorobutanol derivatives.
Substitution: Formation of substituted cyclopentyl derivatives with various functional groups.
Applications De Recherche Scientifique
3-Cyclopentyl-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-4,4-difluorobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylacetic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorobutanoic acid: Lacks the cyclopentyl ring, leading to different reactivity and applications.
Cyclopentylbutanoic acid: Lacks the fluorine atoms, affecting its stability and interactions.
Uniqueness
3-Cyclopentyl-4,4-difluorobutanoic acid is unique due to the combination of a cyclopentyl ring and two fluorine atoms, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H14F2O2 |
|---|---|
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
3-cyclopentyl-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C9H14F2O2/c10-9(11)7(5-8(12)13)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,12,13) |
Clé InChI |
KZDVKUWYIGSDIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CC(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)




![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)








